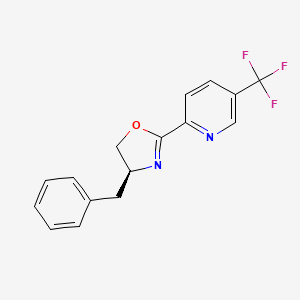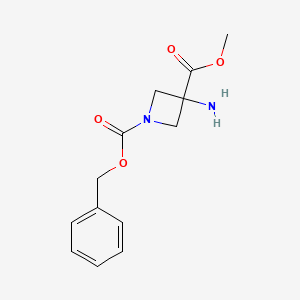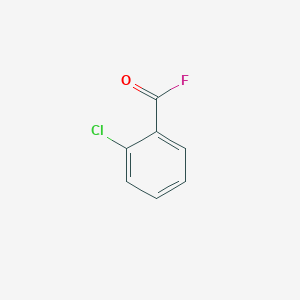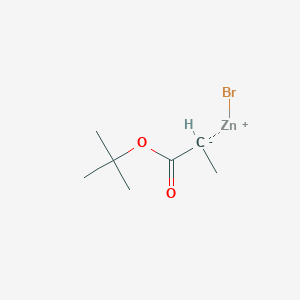![molecular formula C41H36O3P2 B6297512 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine] CAS No. 2119686-35-8](/img/structure/B6297512.png)
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]” is a complex organic compound . It is used as a bidentate ligand, which finds application in hydroformylation of alkenes . It has a special electron-rich nature and a large steric hindrance ability, which gives it high reactivity in palladium-catalyzed Suzuki, Negishi, Stille, Heck, and other coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and phosphine groups . The presence of these groups contributes to its unique chemical properties and reactivity .Chemical Reactions Analysis
This compound is known for its high reactivity in palladium-catalyzed Suzuki, Negishi, Stille, Heck, and other coupling reactions . These reactions are commonly used in organic synthesis to create carbon-carbon bonds, which are crucial in the formation of complex organic molecules .科学的研究の応用
DMXPP has been used in a variety of scientific research applications, including in the synthesis of other compounds and in the study of biochemical and physiological effects. It has been used as a catalyst in the synthesis of a variety of different compounds, including amino acids, peptides, and nucleotides. It has also been used in the study of the biochemical and physiological effects of different compounds, such as the effects of drugs on the body.
作用機序
DMXPP acts as an organophosphorus compound, which means that it binds to certain enzymes and disrupts their function. Specifically, it binds to the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. By binding to this enzyme, DMXPP prevents it from breaking down acetylcholine, leading to an increase in the amount of acetylcholine in the body. This increase in acetylcholine can have a variety of effects, depending on the context in which it is used.
Biochemical and Physiological Effects
The increase in acetylcholine caused by DMXPP can have a variety of different biochemical and physiological effects. For example, it can lead to an increase in muscle activity, as well as an increase in heart rate and blood pressure. It can also lead to an increase in cognitive function, as well as an increase in alertness and energy levels.
実験室実験の利点と制限
DMXPP has several advantages for use in lab experiments. It is a highly reactive compound, meaning that it can be used in a variety of different experiments. It is also relatively easy to synthesize, making it an ideal choice for lab experiments. Additionally, it is relatively inexpensive, making it an economical choice for experiments.
However, there are also some limitations to using DMXPP in lab experiments. For example, it can be toxic if mishandled, and it can also be difficult to store due to its reactivity. Additionally, it can be difficult to control the amount of DMXPP used in an experiment, as it is a highly reactive compound.
将来の方向性
There are a variety of potential future directions for DMXPP. For example, it could be used in the study of other biochemical and physiological effects, as well as in the synthesis of other compounds. Additionally, it could be used in the development of new drugs or treatments, as well as in the study of the effects of existing drugs on the body. Finally, it could be used in the study of the effects of environmental pollutants on the body, as well as in the development of new ways to reduce or eliminate pollutants.
合成法
DMXPP is synthesized via a two-step process. The first step involves the reaction of 9-methoxyxanthene-4,5-dicarboxylic acid with phosphorus oxychloride in a dichloromethane solution. This reaction produces an intermediate, which is then reacted with dimethylformamide in the presence of pyridine and a base catalyst. This second reaction produces the desired compound, DMXPP.
Safety and Hazards
特性
IUPAC Name |
(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRIRWLEFEGBK-ZYBCLOSLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)

![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)


![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)